(3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a fluorophenyl group, which can influence its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (3S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Strecker synthesis: Utilizing automated reactors for the formation of the aminonitrile intermediate.
Continuous flow hydrolysis: Employing continuous flow reactors to efficiently hydrolyze the aminonitrile to the amino acid.
Chiral resolution: Using industrial-scale chromatography or crystallization techniques for the resolution of the racemic mixture.
Salt formation: Conducted in large reactors with precise control over pH and temperature to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the amino acid moiety can facilitate transport across biological membranes. The compound may modulate biochemical pathways by inhibiting or activating target proteins.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activity.
(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: A similar compound with additional fluorine atoms, potentially altering its pharmacokinetic properties.
Uniqueness
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of a single fluorine atom on the phenyl ring. This configuration can result in distinct biological activity and pharmacological properties compared to other similar compounds.
Properties
CAS No. |
331763-68-9 |
---|---|
Molecular Formula |
C10H13ClFNO2 |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
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